molecular formula C17H18N2O B11090735 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol

1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol

Cat. No.: B11090735
M. Wt: 266.34 g/mol
InChI Key: KXJMPGXUOJCYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol is a high-purity benzimidazole derivative intended for research and development applications. Benzimidazole derivatives are a therapeutically significant class of heterocyclic compounds known for their diverse biological activities, which include antihistaminic , antimicrobial , antifungal , and anthelmintic properties . This specific compound, featuring a chiral 1-phenylethyl group attached to the benzimidazole nitrogen and a hydroxymethyl moiety at the 2-position, is a valuable synthetic intermediate and scaffold for medicinal chemistry. Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly in pharmaceutical development for investigating structure-activity relationships (SAR). The presence of the ethanol group makes it a versatile precursor for further chemical functionalization. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-[1-(1-phenylethyl)benzimidazol-2-yl]ethanol

InChI

InChI=1S/C17H18N2O/c1-12(14-8-4-3-5-9-14)19-16-11-7-6-10-15(16)18-17(19)13(2)20/h3-13,20H,1-2H3

InChI Key

KXJMPGXUOJCYDN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C(C)O

solubility

>40 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Phillips Cyclization Using Lactic Acid

The benzimidazole ring is constructed via Phillips cyclization, where o-phenylenediamine reacts with lactic acid under acidic conditions. This method directly installs the ethanol group at the C2 position.

Procedure :

  • Reactants :

    • o-Phenylenediamine (1.0 eq)

    • Lactic acid (1.2 eq)

    • 4N HCl (catalyst)

  • Conditions : Reflux at 120°C for 4–6 hours.

  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol.

  • Yield : 76–90%.

Characterization :

  • IR (KBr) : 2971 cm⁻¹ (C-H stretch), 1623 cm⁻¹ (C=N benzimidazole).

  • ¹H NMR (CDCl₃) : δ 7.52–7.12 (m, 4H, aromatic), δ 4.8 (s, 1H, -OH), δ 3.05 (q, J = 7.4 Hz, 1H, -CH-), δ 1.62 (d, J = 7.2 Hz, 3H, -CH₃).

N-Alkylation to Introduce the Phenylethyl Group

Alkylation Using 1-Phenylethyl Bromide

The N1 position of the benzimidazole is alkylated with 1-phenylethyl bromide under basic conditions, forming the target compound.

Procedure :

  • Reactants :

    • 1-(1H-Benzimidazol-2-yl)ethanol (1.0 eq)

    • 1-Phenylethyl bromide (1.5 eq)

    • K₂CO₃ (2.0 eq)

  • Conditions : Reflux in ethanol for 2 hours.

  • Workup : Solvent removal, aqueous extraction, and recrystallization from acetonitrile.

  • Yield : ~80% (estimated from analogous reactions).

Mechanistic Insight :

  • The reaction proceeds via SN2 nucleophilic substitution, where the benzimidazole nitrogen attacks the electrophilic carbon of 1-phenylethyl bromide.

  • Competing O-alkylation is minimized due to the higher nucleophilicity of the benzimidazole nitrogen compared to the ethanol oxygen.

Alternative Synthetic Routes

Multi-Step Alkylation-Functionalization

A patent describes a related strategy for bilastine synthesis, where a benzimidazole intermediate undergoes sequential alkylation and hydrolysis:

  • Alkylation : 2-Piperidin-4-yl-1H-benzimidazole + 2-methyl-2-{4-[2-(tosyloxy)ethyl]phenyl}propionate → Ethyl ester intermediate.

  • Hydrolysis : Ester → Carboxylic acid using NaOH in ethanol.

  • Adaptation : Replace piperidine with phenylethyl groups for target compound synthesis.

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Ethanol, acetonitrile, or ethyl acetate are preferred for recrystallization.

  • Purity Enhancement : Crude products with 70–80% HPLC purity are purified to >99% using non-polar solvents (e.g., hexane).

Spectroscopic Confirmation

  • MS (ESI+) : m/z 266.34 [M+H]⁺.

  • ¹³C NMR : δ 160.1 (C=N), δ 140.2–115.3 (aromatic carbons), δ 65.4 (-CH₂CH₃).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Phillips CyclizationDirect ethanol installation; High yieldRequires harsh acidic conditions76–90%
N-AlkylationModular; ScalableRisk of O-alkylation side reactions~80%
Multi-Step AlkylationCompatible with complex substratesLengthy synthesis; Lower atom economy60–75%

Industrial-Scale Considerations

Solvent Selection

  • Polar Protic Solvents : Ethanol or methanol enhance reaction rates for N-alkylation.

  • Chlorinated Solvents : Dichloromethane improves solubility of intermediates but raises environmental concerns.

Cost Efficiency

  • Catalyst Use : NH₄Cl or K₂CO₃ reduces costs compared to noble metal catalysts.

  • Waste Management : Ethanol recovery via distillation minimizes waste.

Challenges and Mitigation Strategies

Competing O-Alkylation

  • Mitigation : Use bulky bases (e.g., NaH) to deprotonate the benzimidazole nitrogen selectively.

Purification Difficulties

  • Solution : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves closely eluting impurities .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenyl-ethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products:

    Oxidation: Corresponding aldehyde or carboxylic acid derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Nitrated or halogenated benzimidazole derivatives.

Scientific Research Applications

Structure

The molecular formula of 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol is C17H18N2OC_{17}H_{18}N_{2}O with a molecular weight of approximately 266.344 g/mol. The compound features:

  • Benzimidazole Core : A bicyclic structure formed by fusing a benzene ring with an imidazole ring.
  • Phenyl-Ethyl Group : A substituent that enhances its biological activity.
  • Ethanol Moiety : Contributes to its solubility and reactivity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Research indicates that compounds in the benzimidazole class exhibit significant anticancer properties by modulating enzyme activities and influencing cell proliferation pathways.
  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.

Biological Research

The biological activity of this compound is attributed to its interaction with specific molecular targets, which can lead to:

  • Enzyme Modulation : It may alter the activity of enzymes involved in critical biochemical pathways, such as apoptosis and signal transduction.
  • Receptor Binding : Interaction studies suggest that the compound can bind to various receptors, influencing cellular responses .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties .

Material Sciences

The compound's properties make it suitable for applications in material science, particularly in developing new polymers or materials with specific functionalities due to its chemical reactivity and stability .

Molecular Targets

The compound interacts with:

  • Enzymes : Modulating their activity can lead to altered metabolic pathways.
  • Receptors : Binding to specific receptors may trigger downstream signaling cascades.

Pathways Affected

Key biochemical pathways influenced by this compound include:

  • Cell Proliferation : Impacting cancer cell growth.
  • Apoptosis : Inducing programmed cell death in diseased cells.

Mechanism of Action

The mechanism of action of 1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(1H-Benzoimidazol-2-yl)ethanol
  • Structure: Ethanol group at C2.
  • Key Feature : The hydroxyl group enhances solubility and hydrogen-bonding capacity, which may improve target engagement.
4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (Compound 9)
  • Structure : Nitrobenzoyl and sulfonic acid groups.
  • Activity : Exhibits broad-spectrum antimicrobial activity due to the electron-withdrawing nitro group, which enhances electrophilic interactions with microbial targets .
JNJ-42041935
  • Structure : Trifluoromethoxy and pyrazole-carboxylic acid substituents.
  • Activity : A potent hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor (pKI = 7.3–7.9), with selectivity driven by the trifluoromethoxy group’s steric and electronic effects .
  • Contrast : The target compound’s 1-phenylethyl group may confer higher lipophilicity, favoring blood-brain barrier penetration, unlike JNJ-42041935’s polar carboxylic acid.

Physicochemical and Electronic Properties

Solubility and Lipophilicity
  • Ethanol Derivatives: Hydroxyl groups improve aqueous solubility (e.g., 1-(1H-benzoimidazol-2-yl)ethanol) but may limit lipid bilayer traversal .
  • This balance is critical for bioavailability.
Electronic Effects
  • Nitro Groups : Electron-withdrawing substituents (e.g., in Compound 9) polarize the benzimidazole core, enhancing interactions with microbial enzymes .

Data Tables

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~3.5 (high) ~0.1 (low) Phenylethyl, ethanol
1-(1H-Benzoimidazol-2-yl)ethanol ~1.8 ~10 (moderate) Hydroxyl
Compound 9 ~0.5 >50 (high) Sulfonic acid, nitro

Biological Activity

1-[1-(1-Phenyl-ethyl)-1H-benzoimidazol-2-yl]-ethanol, a benzimidazole derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological effects. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H18N2O, with a molecular weight of 270.34 g/mol. The structure features a benzoimidazole core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H18N2O
Molecular Weight270.34 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

A study involving benzimidazole complexes showed that they could sensitize melanoma cells to radiation therapy by promoting DNA strand breaks and activating apoptotic pathways through p53 phosphorylation and caspase activation .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Compounds within this class have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some benzimidazole derivatives have exhibited anti-inflammatory properties. They can inhibit key inflammatory mediators such as COX enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. For example, certain derivatives have shown IC50 values indicating potent inhibition of COX-2 activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways involving ROS production and DNA damage.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in inflammation, such as COX-1 and COX-2.
  • Antimicrobial Action : The structural characteristics allow for interaction with microbial cell membranes or essential metabolic processes.

Study 1: Anticancer Efficacy

In a laboratory setting, a derivative similar to this compound was tested against human melanoma A375 cells. The results indicated that the compound significantly reduced cell viability through ROS-mediated pathways, leading to increased apoptosis rates compared to untreated controls .

Study 2: Antimicrobial Activity Assessment

A comparative study on various benzimidazole derivatives showed that one derivative exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL . This highlights the potential application of such compounds in treating bacterial infections.

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst and pH : Acidic conditions (HCl) favor cyclization, while alkaline conditions (NaOH) drive condensation .
  • Temperature : Prolonged reflux (~6–10 hours) ensures complete reaction but may degrade thermally unstable intermediates.
  • Purification : Recrystallization in ethanol or methanol improves purity but may reduce yield due to solubility limitations .

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Conflicting spectral data (e.g., NMR or mass spectrometry) may arise from tautomerism or impurities. Methodological approaches include:

  • X-ray Crystallography : Resolves ambiguity in stereochemistry and hydrogen bonding, as demonstrated for structurally similar 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol .
  • 2D NMR Techniques : COSY and NOESY experiments differentiate between positional isomers or tautomeric forms .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and identifies trace impurities (e.g., unreacted starting materials) .

Example : Inconsistent 1^1H NMR signals for the hydroxyl group may result from hydrogen bonding with solvents like DMSO. Using deuterated chloroform (CDCl3_3) or methanol (CD3_3OD) can stabilize these interactions .

What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., microbial enzymes or cancer-related proteins). For benzimidazole derivatives, the imidazole ring and hydroxyl group often form hydrogen bonds with active-site residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The compound’s hydroxyl group and aromatic system influence electron distribution .
  • MD Simulations : Assess binding stability over time, particularly for derivatives with flexible side chains like the 1-phenyl-ethyl group .

Basic Research Question

  • Antimicrobial Assays : Follow CLSI guidelines for broth microdilution to determine MIC values against Gram-positive/negative bacteria. Include controls like ciprofloxacin .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC50_{50} calculations. Compare to reference drugs like doxorubicin .
  • Anti-inflammatory Tests : Measure COX-2 inhibition via ELISA or fluorometric assays, noting the compound’s potential to compete with arachidonic acid binding .

Critical Consideration : Account for solubility issues by using DMSO as a co-solvent (≤1% v/v) to avoid cytotoxicity artifacts .

What experimental approaches address stability challenges under varying pH conditions?

Advanced Research Question
The compound’s stability is pH-dependent due to its hydroxyl and imidazole groups:

  • pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC. At pH < 4, protonation of the imidazole ring may enhance stability .
  • Degradation Products : LC-MS identifies hydrolysis byproducts (e.g., benzimidazole carboxylic acids under alkaline conditions) .
  • Formulation Strategies : Use enteric coatings or cyclodextrin complexes to protect against gastric pH in preclinical studies .

How can researchers optimize reaction pathways to minimize byproducts?

Advanced Research Question

  • Byproduct Analysis : Use TLC or GC-MS to detect intermediates (e.g., uncyclized amines or oxidized alcohols) .
  • Green Chemistry : Replace ethanol/water with ionic liquids (e.g., [BMIM][BF4_4]) to enhance reaction efficiency and reduce waste .
  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI) for regioselective alkylation of the benzimidazole nitrogen .

Case Study : Substituting NaOH with K2_2CO3_3 in condensation reactions reduced side-product formation by 15% .

What analytical techniques validate the compound’s purity for pharmacological studies?

Basic Research Question

  • HPLC : Use a C18 column with UV detection at 254 nm. Acceptable purity: ≥95% .
  • Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
  • Melting Point : Compare to literature values (e.g., 410–412 K for structurally similar derivatives) .

Advanced Research Question

  • Electron-Withdrawing Groups : Fluorine substitution on the phenyl ring enhances antimicrobial activity by increasing membrane permeability .
  • Steric Effects : Bulky substituents (e.g., -CF3_3) reduce binding to compact enzyme active sites but improve metabolic stability .
  • Chirality : The (S)-enantiomer of similar compounds shows 3-fold higher activity than the (R)-form due to stereospecific interactions .

Example : Replacing the phenyl group with pyridine in derivatives decreased antifungal activity by 40%, highlighting the importance of aromatic π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.